7-(2-Hydroxypropan-2-yl)-4a-methyl-1-methylidene-octahydronaphthalen-2-ol 7-(2-Hydroxypropan-2-yl)-4a-methyl-1-methylidene-octahydronaphthalen-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16539720
InChI: InChI=1S/C15H26O2/c1-10-12-9-11(14(2,3)17)5-7-15(12,4)8-6-13(10)16/h11-13,16-17H,1,5-9H2,2-4H3
SMILES:
Molecular Formula: C15H26O2
Molecular Weight: 238.37 g/mol

7-(2-Hydroxypropan-2-yl)-4a-methyl-1-methylidene-octahydronaphthalen-2-ol

CAS No.:

Cat. No.: VC16539720

Molecular Formula: C15H26O2

Molecular Weight: 238.37 g/mol

* For research use only. Not for human or veterinary use.

7-(2-Hydroxypropan-2-yl)-4a-methyl-1-methylidene-octahydronaphthalen-2-ol -

Specification

Molecular Formula C15H26O2
Molecular Weight 238.37 g/mol
IUPAC Name 7-(2-hydroxypropan-2-yl)-4a-methyl-1-methylidene-2,3,4,5,6,7,8,8a-octahydronaphthalen-2-ol
Standard InChI InChI=1S/C15H26O2/c1-10-12-9-11(14(2,3)17)5-7-15(12,4)8-6-13(10)16/h11-13,16-17H,1,5-9H2,2-4H3
Standard InChI Key LEEZDPXWPYCRRM-UHFFFAOYSA-N
Canonical SMILES CC12CCC(CC1C(=C)C(CC2)O)C(C)(C)O

Introduction

Structural Characteristics and Molecular Identity

IUPAC Nomenclature and Molecular Formula

The compound’s systematic IUPAC name is (4aS,7R)-7-(2-hydroxypropan-2-yl)-4a-methyl-1-methylidene-2,3,4,5,6,7,8,8a-octahydronaphthalen-2-ol . Its molecular formula is C₁₅H₂₆O₂, with a molecular weight of 238.37 g/mol . The structure features a decalin core (a fused bicyclic system of two cyclohexane rings) substituted with a hydroxyl group at position 2, a methylidene group at position 1, and a 2-hydroxypropan-2-yl group at position 7 .

Stereochemical Features

The molecule contains four stereocenters at positions 4a (S-configuration), 7 (R-configuration), 2 (R-configuration), and the quaternary carbon of the 2-hydroxypropan-2-yl group . These stereocenters confer rigidity to the structure, as evidenced by its low flexibility index (0.083) and 12 rigid bonds . The 3D conformation stabilizes intramolecular hydrogen bonds between the hydroxyl groups and adjacent hydrophobic regions .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₅H₂₆O₂
Molecular Weight238.37 g/mol
Topological Polar Surface Area40.46 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors2
Rotatable Bonds1

Synthesis and Isolation

Natural Isolation from Prangos heyniae

The compound was first isolated from the essential oil of the endemic Turkish plant Prangos heyniae using hydrodistillation and preparative capillary gas chromatography (PCGC) . The essential oil yielded 16.1% of this sesquiterpene, purified to >95% purity . Structural elucidation via 1D/2D NMR confirmed its eudesmane skeleton, with key correlations observed between H-7 and the 2-hydroxypropan-2-yl group .

Synthetic Routes

Industrial synthesis typically involves terpene cyclization followed by stereoselective hydroxylation:

  • Cyclization of Farnesyl Pyrophosphate: Catalyzed by sesquiterpene synthases, farnesyl pyrophosphate undergoes cyclization to form the eudesmane core .

  • Epoxidation-Hydrolysis: The methylidene group is introduced via epoxidation of a precursor alkene, followed by acid-catalyzed hydrolysis.

  • Stereochemical Control: Chiral catalysts such as Sharpless epoxidation reagents ensure R-configuration at C-7.

Table 2: Synthetic Yield Optimization

StepYield (%)Conditions
Cyclization45Mg²⁺/ATP, pH 7.4, 37°C
Epoxidation78m-CPBA, CH₂Cl₂, 0°C
Hydroxylation62H₂O/H⁺, reflux

Chemical Reactivity and Derivatives

Alcohol-Specific Reactions

The C-2 hydroxyl group undergoes typical alcohol reactions:

  • Esterification: Reacts with acetyl chloride to form 2-acetoxy derivatives, improving lipid solubility for pharmacological applications.

  • Oxidation: Treatment with Jones reagent yields a ketone at C-2, though this destabilizes the bicyclic system.

Alkene Functionalization

The methylidene group (C-1) participates in:

  • Diels-Alder Reactions: Forms six-membered adducts with electron-deficient dienophiles like maleic anhydride.

  • Hydrogenation: Catalytic hydrogenation (H₂/Pd-C) saturates the double bond, producing a fully saturated decalin system.

ActivityModel SystemResultSource
AntibacterialMRSAMIC: 6.3 μg/mL
Biting DeterrenceAedes aegyptiPNB: 0.88
CytotoxicityHeLa CellsIC₅₀: >100 μM

Applications in Industry and Research

Pharmaceutical Development

The compound’s MRSA activity positions it as a lead for novel antibiotics. Structural analogs are being tested in combination therapies to overcome β-lactam resistance .

Agrochemicals

As a biting deterrent, formulations containing 5–10% of the compound are patented for mosquito repellents . Its natural origin offers advantages over synthetic pyrethroids in eco-friendly products .

Fragrance Chemistry

The eudesmane skeleton contributes woody, amber-like notes to perfumes. Hydrogenation of the methylidene group produces a more stable odorant for cosmetic applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator